molecular formula C10H16N2O B12067950 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one

Cat. No.: B12067950
M. Wt: 180.25 g/mol
InChI Key: NJVWVWHNTWUBHE-SECBINFHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is a chemical compound with a unique structure that includes a piperidine ring and an alkyne group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one can be achieved through several methods. One common approach involves the enantioselective aminomethylation of 1-(benzyloxy)propan-2-one with 3-[(pent-2-yn-1-yl)oxy]aniline in the presence of a chiral catalyst such as pseudoephedrine . This reaction typically takes place in an aqueous medium at room temperature, resulting in the formation of chiral propargyl-containing amines.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in organic synthesis and medicinal chemistry.

Scientific Research Applications

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one is unique due to its combination of a piperidine ring and an alkyne group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

1-[(3R)-3-aminopiperidin-1-yl]pent-4-yn-1-one

InChI

InChI=1S/C10H16N2O/c1-2-3-6-10(13)12-7-4-5-9(11)8-12/h1,9H,3-8,11H2/t9-/m1/s1

InChI Key

NJVWVWHNTWUBHE-SECBINFHSA-N

Isomeric SMILES

C#CCCC(=O)N1CCC[C@H](C1)N

Canonical SMILES

C#CCCC(=O)N1CCCC(C1)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.